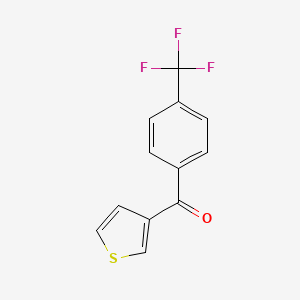

3-(4-Trifluoromethylbenzoyl)thiophene

Descripción general

Descripción

3-(4-Trifluoromethylbenzoyl)thiophene is a versatile compound with the molecular formula C12H7F3OS and a molecular weight of 256.25 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(4-Trifluoromethylbenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Trifluoromethylbenzoyl)thiophene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics and Light Emitting Diodes (OLEDs)

The compound is utilized in the development of organic electronic devices, particularly in organic photovoltaics and OLEDs. The trifluoromethyl group enhances the electron-withdrawing properties of the thiophene ring, improving charge transport and stability in these applications. Research indicates that compounds with similar structures can significantly enhance device performance due to their favorable energy levels and high mobility characteristics.

Chemical Sensors

Electrochemical Sensors

3-(4-Trifluoromethylbenzoyl)thiophene exhibits potential as a material for electrochemical sensors. Its ability to interact with various analytes through electrochemical processes allows for selective detection of substances, such as synthetic stimulants. Studies employing electrochemical impedance spectroscopy have demonstrated significant adsorption properties of this compound, making it suitable for sensor applications.

Medicinal Chemistry

Biological Activity

Research suggests that derivatives of this compound may exhibit biological activities such as antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are beneficial in drug discovery processes. Although specific data on this compound's biological activity is limited, its structural analogs have shown promising results against cholinesterase enzymes, indicating potential neurochemical applications.

Synthesis and Characterization

Synthetic Methods

The synthesis of this compound typically involves advanced coupling reactions such as Suzuki-Miyaura and Stille coupling reactions. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various fields:

- A study focused on the synthesis and evaluation of thiophene derivatives indicated that compounds similar to this compound exhibited significant biological activities against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .

- Another investigation into acyl thioureas emphasized their extensive applications in pharmacology and materials science, providing insights into how similar compounds can serve as scaffolds for drug development and chemical sensors .

Mecanismo De Acción

The mechanism of action of 3-(4-Trifluoromethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in various redox reactions. Its trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound in various applications.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methylbenzoyl)thiophene: This compound has a similar structure but lacks the trifluoromethyl group, which affects its reactivity and properties.

3-(4-Chlorobenzoyl)thiophene: This compound has a chlorine atom instead of the trifluoromethyl group, which influences its chemical behavior and applications.

3-(4-Bromobenzoyl)thiophene:

Uniqueness

3-(4-Trifluoromethylbenzoyl)thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

3-(4-Trifluoromethylbenzoyl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a trifluoromethylbenzoyl group. Its chemical formula is , indicating the presence of fluorine atoms that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Studies have shown that thiophene derivatives, including this compound, possess significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures exhibited activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 32 µg/mL against Gram-positive bacteria, indicating a strong potential for therapeutic applications in treating infections .

Enzyme Inhibition

One of the prominent biological activities of this compound is its inhibitory effect on cholinesterases (AChE and BChE). A recent study highlighted that certain thiophene derivatives showed competitive inhibition against these enzymes, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds were comparable to standard inhibitors such as galantamine .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to the active sites of enzymes, thereby modulating their activity. For instance, molecular docking studies have suggested favorable binding interactions between this compound and cholinesterase enzymes, elucidating its potential as a therapeutic agent .

Case Studies and Research Findings

Propiedades

IUPAC Name |

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGQMPOWWKQBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641849 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879218-18-5 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.